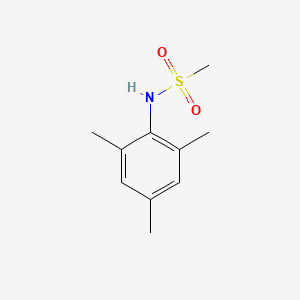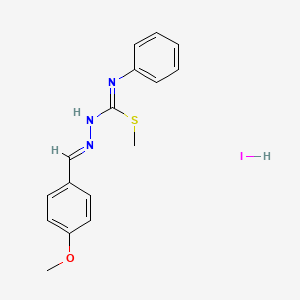![molecular formula C21H15N3O B5694298 N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)
N-[3-(2-quinoxalinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-quinoxalinyl)phenyl]benzamide is a chemical compound that has been extensively studied due to its potential therapeutic applications. This compound is also known as GSK1521498, and it is a potent and selective antagonist of the orexin-1 receptor. The orexin-1 receptor is a neuropeptide receptor that is involved in the regulation of sleep-wake cycles, appetite, and energy expenditure.
科学的研究の応用
N-[3-(2-quinoxalinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have potential as a treatment for insomnia, narcolepsy, and other sleep disorders. It has also been studied for its potential as a treatment for obesity and other metabolic disorders. Additionally, this compound has been studied for its potential as a treatment for drug addiction and other psychiatric disorders.
作用機序
N-[3-(2-quinoxalinyl)phenyl]benzamide is a selective antagonist of the orexin-1 receptor. The orexin-1 receptor is a neuropeptide receptor that is involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. By blocking the activity of the orexin-1 receptor, this compound can modulate these physiological processes.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to decrease wakefulness and increase sleep in animal models. It has also been shown to decrease food intake and increase energy expenditure. Additionally, this compound has been shown to decrease drug-seeking behavior in animal models.
実験室実験の利点と制限
The advantages of using N-[3-(2-quinoxalinyl)phenyl]benzamide in lab experiments include its high potency and selectivity for the orexin-1 receptor. This compound has also been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle this compound safely.
将来の方向性
There are many potential future directions for research on N-[3-(2-quinoxalinyl)phenyl]benzamide. Some potential areas of research include further studies on the effects of this compound on sleep and wakefulness, appetite and energy expenditure, and drug addiction. Additionally, there is potential for the development of new drugs based on the structure of this compound that may have improved efficacy and safety profiles. Finally, there is potential for the development of new therapeutic approaches that target the orexin-1 receptor and other neuropeptide receptors involved in the regulation of sleep, appetite, and energy expenditure.
合成法
The synthesis of N-[3-(2-quinoxalinyl)phenyl]benzamide involves the reaction of 2-bromoquinoxaline with 3-aminophenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with benzoyl chloride to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
特性
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-21(15-7-2-1-3-8-15)23-17-10-6-9-16(13-17)20-14-22-18-11-4-5-12-19(18)24-20/h1-14H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGHXQCTMUNVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-morpholinylcarbonyl)-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5694216.png)
![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5694233.png)

![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)

![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)


![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)

![1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5694330.png)
